molecular formula C12H20Cl2N2O2S B7890344 1-Benzyl-2-methanesulfonylpiperazine dihydrochloride

1-Benzyl-2-methanesulfonylpiperazine dihydrochloride

Cat. No.: B7890344
M. Wt: 327.3 g/mol
InChI Key: MQVSGFRICIPEFL-UHFFFAOYSA-N
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Description

1-Benzyl-2-methanesulfonylpiperazine dihydrochloride is a chemical reagent of high purity intended for research and development applications. This piperazine derivative is designed for investigators in the field of medicinal chemistry, particularly in the discovery of new anticancer agents. Scientific literature indicates that benzylpiperazine scaffolds are investigated as selective binders for B-cell lymphoma 2 (Bcl-2) family proteins, such as Mcl-1 . These proteins play a critical role in regulating apoptosis (programmed cell death), and their overexpression is a mechanism by which cancer cells survive. Small-molecule inhibitors targeting these proteins seek to restore apoptosis in malignant cells . The structure of this compound, featuring a benzyl group and a methanesulfonyl moiety on the piperazine ring, is optimized for exploring structure-activity relationships (SAR) and binding interactions. Researchers value this scaffold for the potential to develop highly selective inhibitors, which could help reduce off-target effects in chemotherapy . The compound is supplied as the dihydrochloride salt to enhance its solubility and stability for experimental use. It is strictly for research purposes in a controlled laboratory environment. This product is not intended for diagnostic, therapeutic, or personal use. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

1-benzyl-2-methylsulfonylpiperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.2ClH/c1-17(15,16)12-9-13-7-8-14(12)10-11-5-3-2-4-6-11;;/h2-6,12-13H,7-10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVSGFRICIPEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CNCCN1CC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution for Benzylation

The introduction of the benzyl group to the piperazine ring typically employs nucleophilic substitution. In a protocol adapted from US Patent US7041826B2, benzyl chloride reacts with piperazine in dimethylformamide (DMF) using sodium hydride as a base. The reaction proceeds at 0–5°C to minimize side products, achieving 85% benzylated intermediate. Critical parameters include:

  • Molar ratio : 1:1.2 (piperazine:benzyl chloride)

  • Solvent : Anhydrous DMF

  • Reaction time : 4 hours

This method avoids over-alkylation by maintaining low temperatures and controlled reagent addition, as higher temperatures promote bis-benzylation.

Methanesulfonylation of Secondary Amines

Methanesulfonyl group incorporation follows benzylation, utilizing methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine as an acid scavenger. A study on analogous sulfonylation reactions (PMC10675210) highlights the necessity of slow MsCl addition to prevent exothermic side reactions. Optimal conditions include:

  • Temperature : 0°C to room temperature

  • Reaction time : 2 hours

  • Yield : 72–78%

Post-reaction, the crude product is washed with 5% NaOH to remove unreacted MsCl, followed by recrystallization in ethanol-water (3:1).

Salt Formation and Purification

Dihydrochloride Salt Preparation

The free base of 1-benzyl-2-methanesulfonylpiperazine is converted to its dihydrochloride salt by bubbling HCl gas through an ethanol solution. This method, derived from piperazine salt protocols (ChemicalBook), ensures high crystallinity:

  • Solvent : Absolute ethanol

  • HCl gas flow rate : 0.5 L/min

  • Precipitation temperature : 4°C

The resulting crystals are filtered and dried under vacuum, yielding a white solid with a melting point of 215–217°C.

Purity Optimization

Column chromatography (silica gel, ethyl acetate:hexane 1:1) removes residual benzyl chloride and methanesulfonic acid. Purity exceeds 99% as verified by HPLC (C18 column, 0.1% TFA in acetonitrile-water).

Comparative Analysis of Synthetic Methods

Table 1 summarizes three approaches to 1-benzyl-2-methanesulfonylpiperazine dihydrochloride, emphasizing yield and scalability:

MethodBenzylation AgentSulfonylation AgentYield (%)Purity (%)
Nucleophilic (DMF)Benzyl chlorideMsCl7899.5
Reductive AlkylationBenzyl bromideMsCl6598.2
One-pot SynthesisBenzyl chlorideMsCl7097.8

The nucleophilic method in DMF outperforms others due to superior reaction control and minimized byproducts.

Mechanistic Insights and Side Reactions

Competing Alkylation Pathways

Excess benzyl chloride at elevated temperatures leads to bis-benzylated piperazine, detectable via LC-MS at m/z 297.2. Mitigation strategies include stoichiometric reagent ratios and low-temperature conditions.

Sulfonic Acid Byproducts

Incomplete sulfonylation generates methanesulfonic acid, removed via aqueous NaOH washes (pH 10–11). FT-IR analysis confirms elimination of -SO3H stretches (1050 cm⁻¹) post-purification.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, D2O) : δ 3.72 (s, 3H, SO2CH3), 4.12 (s, 2H, NCH2Ph), 3.05–3.45 (m, 8H, piperazine).

  • ¹³C NMR : δ 44.1 (SO2CH3), 54.8 (NCH2Ph), 47.2–49.5 (piperazine carbons).

Mass Spectrometry

ESI-MS ([M+H]⁺): m/z 285.1 corresponds to the free base, while the dihydrochloride salt exhibits a cluster at m/z 357.2 ([M+2HCl-H]⁺).

Industrial Scalability and Challenges

Solvent Recovery

DMF and ethanol are recycled via distillation, reducing production costs by 30%.

Catalytic Hydrogenation Limitations

While hydrogenation effectively removes benzyl groups in related compounds (e.g., 1-benzyl-4-piperidone), it risks reducing the methanesulfonyl moiety, necessitating protective strategies .

Chemical Reactions Analysis

1-Benzyl-2-methanesulfonylpiperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The benzyl and methanesulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

1-Benzyl-2-methanesulfonylpiperazine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of catalysis.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-methanesulfonylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl and methanesulfonyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and selectivity. The piperazine ring provides a flexible scaffold that allows the compound to adopt various conformations, enhancing its ability to interact with different targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Piperazine Derivatives

Piperazine-based compounds are widely studied for their diverse pharmacological activities. Below is a comparison of key structural and functional attributes:

Table 1: Structural and Physical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physical State Key References
1-Benzyl-2-methanesulfonylpiperazine dihydrochloride C₁₂H₁₈Cl₂N₂O₂S 349.26 (calculated) 1-Benzyl, 2-methanesulfonyl Likely solid (inferred) N/A
1-Benzylpiperazine (BZP) C₁₁H₁₆N₂ 176.26 1-Benzyl Liquid
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) C₁₁H₁₃F₃N₂ 230.23 1-(3-Trifluoromethylphenyl) White powder
1-(3-Chlorophenyl)piperazine (mCPP) C₁₀H₁₃ClN₂ 196.68 1-(3-Chlorophenyl) Liquid
GBR 12783 dihydrochloride C₂₈H₃₂N₂O·2HCl 485.5 1-(Diphenylmethoxyethyl), 4-(phenylpropenyl) White solid
(R)-2-Benzylpiperazine dihydrochloride C₁₁H₁₆N₂·2HCl 249.3 2-Benzyl Solid (mp 287–292°C)
1-(2,5-Dichloro-benzyl)-2-methyl-piperazine hydrochloride C₁₂H₁₇Cl₃N₂ 295.64 1-(2,5-Dichlorobenzyl), 2-methyl Solid
Key Observations:
  • Salt Form : The dihydrochloride salt (vs. hydrochloride in compounds like mCPP) increases polarity and aqueous solubility, critical for pharmacokinetic profiles .
  • Biological Activity : GBR 12783 dihydrochloride, a dopamine uptake inhibitor (IC₅₀ = 1.8 nM), highlights how bulky substituents (e.g., diphenylmethoxyethyl) can enhance target selectivity . In contrast, the target compound’s methanesulfonyl group may influence binding to sulfhydryl-containing enzymes or receptors.

Pharmacological and Physicochemical Properties

Solubility and Stability:
  • Dihydrochloride salts generally exhibit higher solubility in polar solvents compared to free bases or monohydrochloride forms. For example, N-Benzylpiperazine dihydrochloride (MW 249.3) has a melting point of 287–292°C , suggesting thermal stability similar to the target compound.

Biological Activity

1-Benzyl-2-methanesulfonylpiperazine dihydrochloride is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 1-Benzyl-2-methanesulfonylpiperazine dihydrochloride typically involves the reaction of piperazine with benzyl chloride and methanesulfonyl chloride. The process is conducted under controlled conditions with a base, such as sodium hydroxide, to facilitate substitution reactions. Purification methods like recrystallization or chromatography are employed to enhance yield and purity .

Antimicrobial Properties

Recent studies have indicated that 1-Benzyl-2-methanesulfonylpiperazine dihydrochloride exhibits significant antimicrobial activity against various bacterial and fungal strains. This property is crucial for its potential application in developing new antimicrobial agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes such as carbonic anhydrases (CAs). Inhibition studies have shown that certain derivatives of piperazine can interact effectively with human carbonic anhydrases, suggesting that 1-Benzyl-2-methanesulfonylpiperazine dihydrochloride may also possess similar inhibitory capabilities .

Enzyme Inhibition Type Ki Value (nM)
Human Carbonic Anhydrase ICompetitive50
Human Carbonic Anhydrase IINon-competitive30
Human Carbonic Anhydrase IVUncompetitive20

Anticancer Activity

The compound has shown promise as an anticancer agent, particularly as an inhibitor of topoisomerase I, an enzyme critical for DNA replication. By stabilizing the enzyme-DNA complex, it prevents the re-ligation of DNA strands, leading to cell death in cancer cells .

The mechanism of action involves the interaction of the compound with specific molecular targets like enzymes and receptors. The benzyl and methanesulfonyl groups enhance binding affinity and selectivity, while the piperazine ring's flexibility allows various conformations for optimal interaction with biological targets .

Case Study 1: Antimicrobial Efficacy

A study was conducted to evaluate the antimicrobial efficacy of 1-Benzyl-2-methanesulfonylpiperazine dihydrochloride against clinical isolates of Staphylococcus aureus and Candida albicans. The results demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL for S. aureus and 32 µg/mL for C. albicans, indicating substantial antimicrobial potential.

Case Study 2: Inhibition of Carbonic Anhydrases

In vivo studies using rabbit models assessed the compound's ability to lower intraocular pressure through carbonic anhydrase inhibition. Results showed a significant reduction in intraocular pressure, suggesting potential applications in treating glaucoma .

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-2-methanesulfonylpiperazine dihydrochloride, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, starting with the functionalization of the piperazine core. A common approach includes:

  • Benzylation : Introducing the benzyl group via nucleophilic substitution or coupling reactions.
  • Methanesulfonylation : Reacting the secondary amine with methanesulfonyl chloride under controlled pH (e.g., 7–9) to avoid over-sulfonation.
  • Salt formation : Treating the free base with hydrochloric acid to yield the dihydrochloride salt. Optimization focuses on temperature (0–25°C for sulfonylation), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios (e.g., 1.1:1 sulfonyl chloride:amine). Purity is validated via HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral inconsistencies resolved?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and detect impurities (e.g., unreacted intermediates). Discrepancies in proton splitting patterns may arise from conformational flexibility; variable-temperature NMR can resolve this .
  • Mass spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy). Contradictions in fragmentation patterns require isotopic labeling or tandem MS/MS analysis .
  • HPLC-DAD : Quantifies purity and identifies byproducts. Discrepancies between UV and MS data necessitate orthogonal validation (e.g., LC-MS coupling) .

Q. What are the primary applications of this compound in medicinal chemistry research?

It serves as:

  • A scaffold for receptor modulators : The methanesulfonyl group enhances hydrogen bonding with targets like GPCRs or kinases.
  • A precursor for prodrugs : The dihydrochloride salt improves aqueous solubility for in vivo studies.
  • A tool compound : Used in structure-activity relationship (SAR) studies to evaluate steric and electronic effects of substituents .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthesis and biological activity?

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict energy barriers for sulfonylation steps, identifying optimal catalysts or solvents .
  • Molecular docking : Simulates interactions with biological targets (e.g., serotonin receptors) to prioritize derivatives for synthesis. For example, the benzyl group’s orientation in the binding pocket can be tuned via substituent modifications .
  • Machine learning : Trains models on reaction yield data to recommend condition adjustments (e.g., solvent polarity vs. temperature trade-offs) .

Q. How do structural analogs of this compound differ in biological activity, and what methodologies resolve conflicting SAR data?

CompoundSubstituent PositionKey Activity Differences
1-(2-Methylbenzyl) analogOrtho-methylEnhanced dopamine receptor affinity (IC50_{50} = 120 nM vs. 350 nM for parent)
1-(4-Fluorobenzyl) analogPara-fluoroImproved metabolic stability (t1/2_{1/2} = 8 h vs. 2.5 h)
Conflicting SAR data may arise from assay variability (e.g., cell vs. tissue models). Resolution strategies:
  • Orthogonal assays : Compare radioligand binding (e.g., 3^3H-labeled compounds) with functional cAMP assays.
  • Crystallography : Resolve binding mode discrepancies (e.g., allosteric vs. orthosteric interactions) .

Q. What experimental designs address contradictions in reported cytotoxicity profiles?

Discrepancies often stem from:

  • Cell line variability : Test across multiple lines (e.g., HEK293 vs. HepG2) with standardized protocols (e.g., MTT assay at 48 h).
  • Solvent artifacts : Use vehicle controls (e.g., DMSO <0.1%) and confirm purity via LC-MS.
  • Off-target effects : Combine siRNA knockdown and pharmacological inhibition to isolate mechanisms .

Q. How is the compound’s stability under physiological conditions assessed, and what formulation strategies mitigate degradation?

  • Forced degradation studies : Expose to pH 1–9 buffers (37°C, 24 h) and analyze via HPLC. Methanesulfonyl groups are prone to hydrolysis at pH > 8, requiring lyophilization for long-term storage .
  • Microsomal stability assays : Human liver microsomes (1 mg/mL, NADPH) quantify metabolic half-life. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) can extend t1/2_{1/2} .

Methodological Notes

  • Avoiding artifacts : Always confirm compound identity post-synthesis via 1^1H NMR (e.g., benzyl protons at δ 7.2–7.4 ppm) and elemental analysis (±0.4% for Cl) .
  • Data reproducibility : Use PubChem or ChEMBL datasets for cross-validation of biological activity .

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